N-(5-chloro-2-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . It also contains a phenylacetyl group and a 5-chloro-2-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its piperidine ring, phenylacetyl group, and 5-chloro-2-methoxyphenyl group . The presence of these groups could result in various intermolecular interactions, such as pi stacking and hydrogen bonding, which could influence its physical and chemical properties .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions . The presence of the phenylacetyl and 5-chloro-2-methoxyphenyl groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the piperidine ring could influence its solubility and boiling point, while the phenylacetyl and 5-chloro-2-methoxyphenyl groups could influence its reactivity .Future Directions
Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and studying its potential biological activity . This could involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-27-19-8-7-17(22)14-18(19)23-21(26)16-9-11-24(12-10-16)20(25)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHZZDVVHDFTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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